molecular formula C14H22O4 B14299360 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate CAS No. 120780-33-8

1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate

Katalognummer: B14299360
CAS-Nummer: 120780-33-8
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: WITLSDVEUYEABO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate is an organic compound characterized by its unique structure, which includes a cyclohexyl ring and a pent-2-enedioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

    1-Ethyl 5-methyl 4-cyclohexylpentanoate: Similar structure but lacks the double bond in the pent-2-enedioate moiety.

    1-Ethyl 5-methyl 4-cyclohexylhex-2-enedioate: Similar structure with an additional carbon in the chain.

Uniqueness: 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate is unique due to its specific combination of functional groups and structural features. The presence of both the cyclohexyl ring and the pent-2-enedioate moiety provides distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

120780-33-8

Molekularformel

C14H22O4

Molekulargewicht

254.32 g/mol

IUPAC-Name

1-O-ethyl 5-O-methyl 4-cyclohexylpent-2-enedioate

InChI

InChI=1S/C14H22O4/c1-3-18-13(15)10-9-12(14(16)17-2)11-7-5-4-6-8-11/h9-12H,3-8H2,1-2H3

InChI-Schlüssel

WITLSDVEUYEABO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=CC(C1CCCCC1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.